![molecular formula C7H12N2O B13599191 2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
2-Azaspiro[3.3]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[33]heptane-2-carboxamide is a synthetic compound characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane-2-carboxamide typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method includes the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions can yield the desired spirocyclic amide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the spirocyclic amide, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Azaspiro[3
Chemistry: As a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery programs, particularly as a scaffold for designing novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of fine chemicals
Mecanismo De Acción
The mechanism by which 2-Azaspiro[3.3]heptane-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-1-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom within the ring.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue with a carboxylic acid functional group instead of an amide.
6-Amino-2-azaspiro[3.3]heptane:
Uniqueness
2-Azaspiro[3.3]heptane-2-carboxamide stands out due to its amide functional group, which provides unique chemical reactivity and potential for hydrogen bonding. This makes it a valuable scaffold in medicinal chemistry for the design of bioactive molecules .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-azaspiro[3.3]heptane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2,(H2,8,10) |
Clave InChI |
WGZGLUBIBQZDBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CN(C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




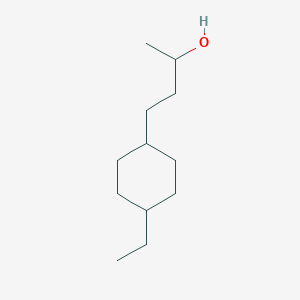
![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
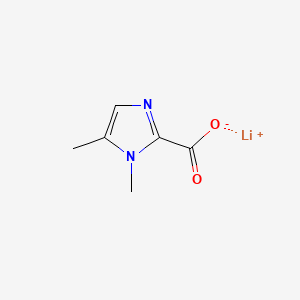
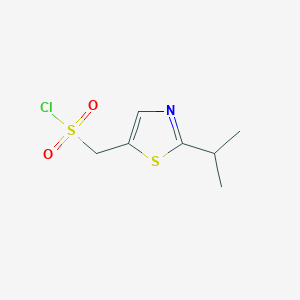
aminehydrochloride](/img/structure/B13599133.png)
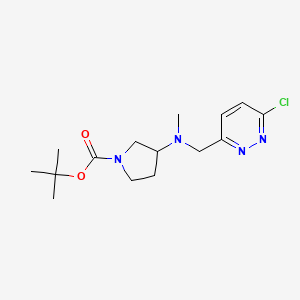
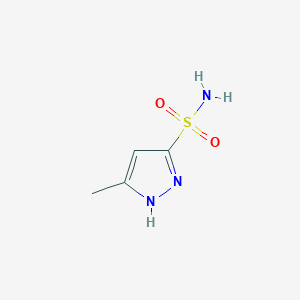
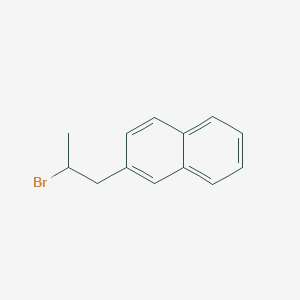
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
